1,2,3-Trimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1.2,3-Trimethoxybenzene, also known as methylsyringol, is a naturally occurring aromatic compound found in various plants, including Tetrapanax papyrifer []. While research on its specific applications is ongoing, it has been explored in several scientific contexts:

Solvent Effects on Electron Transfer Reactions

Studies have investigated the influence of 1,2,3-trimethoxybenzene as a solvent on photoinduced electron transfer reactions. These reactions involve the transfer of an electron between molecules upon light absorption. The research suggests that the solvent properties of 1,2,3-trimethoxybenzene can impact the efficiency of these reactions [].

Precursor for Organic Synthesis

1,2,3-Trimethoxybenzene can serve as a starting material for the synthesis of other organic compounds. For instance, research has explored its use in the preparation of 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a compound with potential applications in the pharmaceutical industry [].

Understanding Plant Metabolism

The presence of 1,2,3-trimethoxybenzene in certain plants has led researchers to investigate its role in plant metabolism. Identifying and understanding the natural products present in plants can provide valuable insights into their biological processes and potential applications [].

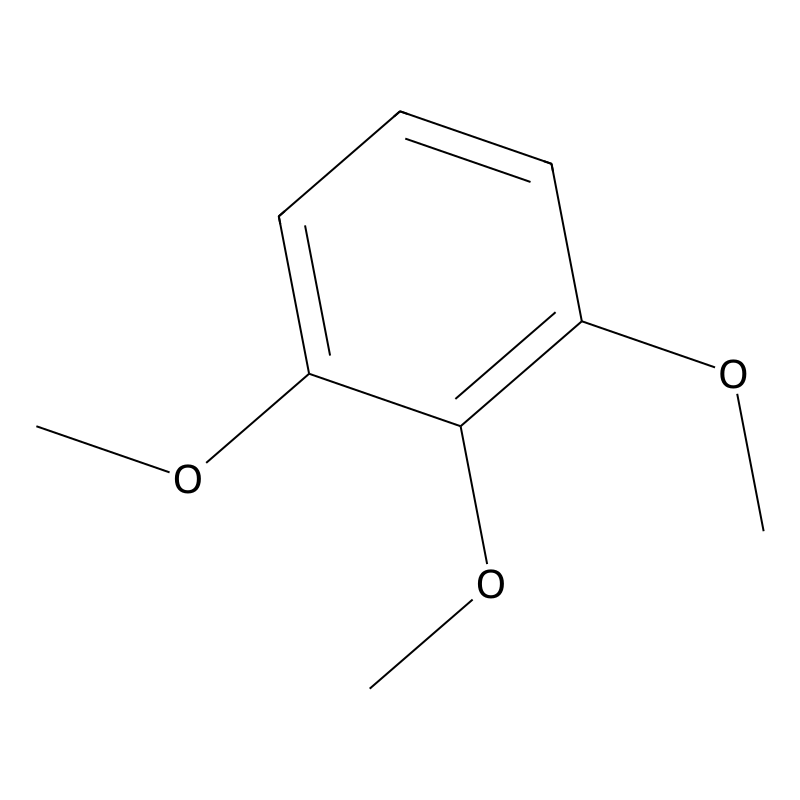

1,2,3-Trimethoxybenzene, also known as 1,2,3-trimethoxy-phenol, is an aromatic compound characterized by the presence of three methoxy groups (-OCH₃) attached to a benzene ring at the 1, 2, and 3 positions. Its molecular formula is C₉H₁₂O₃, and it has a molecular weight of approximately 168.19 g/mol . This compound is notable for its potential biological activities and applications in organic synthesis.

- Oxidation: It can be oxidized to form p-quinone using oxidizing agents such as Oxone in aqueous solutions .

- Electrophilic Substitution: The compound is reactive towards electrophilic substitution reactions due to the electron-donating nature of the methoxy groups. Regioselective reductive electrophilic substitution has been studied extensively with this compound .

- Condensation Reactions: It can participate in condensation reactions with other compounds, such as 2,4-diamino-5-(hydroxymethyl) derivatives, under specific conditions .

Research indicates that 1,2,3-trimethoxybenzene exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

- Role in Plant Biology: It is recognized for its role in plant metabolism and may be involved in the biosynthesis of other bioactive compounds .

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, although more research is needed to elucidate these effects fully.

Several methods exist for synthesizing 1,2,3-trimethoxybenzene:

- Methoxylation of Phenol Derivatives: One common approach involves the methoxylation of phenolic compounds using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

- Direct Methoxylation: Another method includes direct methoxylation of benzene derivatives using methanol and a suitable catalyst under high temperatures and pressures.

- Synthetic Routes from Other Compounds: It can also be synthesized through multi-step synthetic routes starting from simpler aromatic compounds .

1,2,3-Trimethoxybenzene finds applications in various fields:

Interaction studies involving 1,2,3-trimethoxybenzene have focused on its reactivity with other chemical species:

- Solvent Effects on Electron Transfer: Research has explored how different solvents influence photoinduced electron transfer reactions involving this compound .

- Reactivity with Nitrous Acid: Studies have examined the reactions of 1,2,3-trimethoxybenzene with nitrous acid to understand its behavior under various conditions .

Several compounds share structural similarities with 1,2,3-trimethoxybenzene. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dimethoxybenzene | Two methoxy groups at positions 1 and 2 | Less sterically hindered than trimethoxy variant |

| 1,3-Dimethoxybenzene | Two methoxy groups at positions 1 and 3 | Exhibits different reactivity patterns |

| Anisole | One methoxy group at position 1 | Simpler structure; widely used as a solvent |

| 1-Methoxy-2-nitrobenzene | One methoxy and one nitro group | Exhibits distinct electronic properties due to nitro group |

The uniqueness of 1,2,3-trimethoxybenzene lies in its three methoxy substituents that enhance its electron-donating ability compared to similar compounds. This property influences both its reactivity and biological activity significantly.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients